molecular formula C20H11Br2N3O3 B11558090 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B11558090
M. Wt: 501.1 g/mol
InChI Key: YIOODLBXSFRCQE-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound characterized by the presence of bromine, nitro, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3-nitrobenzaldehyde with 2-(4-bromophenyl)-1,3-benzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H11Br2N3O3

Molecular Weight

501.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]methanimine

InChI

InChI=1S/C20H11Br2N3O3/c21-14-4-2-13(3-5-14)20-24-17-8-6-15(10-19(17)28-20)23-11-12-1-7-16(22)18(9-12)25(26)27/h1-11H

InChI Key

YIOODLBXSFRCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])Br

Origin of Product

United States

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